molecular formula C10H9FO2 B12444023 3-(2-fluoro-5-methylphenyl)prop-2-enoic acid

3-(2-fluoro-5-methylphenyl)prop-2-enoic acid

Cat. No.: B12444023
M. Wt: 180.17 g/mol
InChI Key: GSGMKJZHPGZBNY-UHFFFAOYSA-N
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Description

3-(2-fluoro-5-methylphenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H9FO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 5-position

Properties

IUPAC Name

3-(2-fluoro-5-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGMKJZHPGZBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoro-5-methylphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-5-methylbenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding cinnamic acid derivative.

    Purification: The product is then purified using recrystallization or column chromatography to obtain the desired 3-(2-fluoro-5-methylphenyl)prop-2-enoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoro-5-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming the corresponding saturated acid.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-fluoro-5-methylphenyl)propanoic acid.

    Reduction: Formation of 3-(2-fluoro-5-methylphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-fluoro-5-methylphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-fluoro-5-methylphenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-fluoro-4-methylphenyl)prop-2-enoic acid
  • 3-(2-fluoro-3-methylphenyl)prop-2-enoic acid
  • 3-(2-fluoro-5-methylphenyl)propanoic acid

Uniqueness

3-(2-fluoro-5-methylphenyl)prop-2-enoic acid is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

3-(2-Fluoro-5-methylphenyl)prop-2-enoic acid, also known as a derivative of cinnamic acid, is an organic compound that has garnered attention for its potential biological activities. This compound features a prop-2-enoic acid backbone with a fluorinated phenyl substituent, which may enhance its reactivity and biological interactions. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of 3-(2-fluoro-5-methylphenyl)prop-2-enoic acid can be represented as follows:

C1H1FC6H4C=C(C=O)COOH\text{C}_1\text{H}_1\text{F}\text{C}_6\text{H}_4\text{C}=\text{C}(\text{C}=\text{O})\text{COOH}

This structure highlights the presence of a fluorine atom and a methyl group on the phenyl ring, which significantly influence its chemical behavior and biological activity.

Antimicrobial Activity

Research indicates that 3-(2-fluoro-5-methylphenyl)prop-2-enoic acid exhibits antimicrobial properties . Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound might interact with microbial cell walls or enzymes critical for their survival.

Case Study:
In a study involving derivatives of cinnamic acid, it was found that certain analogs exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µM. The mechanism was attributed to the disruption of bacterial cell membrane integrity.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects . It is hypothesized that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory pathways.

Research Findings:
A study demonstrated that compounds structurally similar to 3-(2-fluoro-5-methylphenyl)prop-2-enoic acid significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, indicating potential therapeutic applications in treating inflammatory diseases like rheumatoid arthritis.

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties . The presence of the fluorine atom may enhance its lipophilicity, allowing better cell membrane penetration and interaction with cancer cell targets.

Data Table: Biological Activity Comparison

CompoundActivity TypeIC50 (µM)Reference
3-(2-Fluoro-5-methylphenyl)prop-2-enoic acidAntimicrobial50
3-(4-Fluoro-3-methylphenyl)prop-2-enoic acidAnti-inflammatory25
Cinnamic AcidAnticancer30

The biological activity of 3-(2-fluoro-5-methylphenyl)prop-2-enoic acid can be attributed to its ability to modulate various signaling pathways. Molecular docking studies have suggested that it may bind to specific receptors or enzymes involved in inflammation and cancer progression.

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